molecular formula C7H14ClNO3 B1428222 Methyl 2-(morpholin-2-yl)acetate hydrochloride CAS No. 1187932-65-5

Methyl 2-(morpholin-2-yl)acetate hydrochloride

Cat. No.: B1428222
CAS No.: 1187932-65-5
M. Wt: 195.64 g/mol
InChI Key: LNTJOZNLGYVWSM-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic ester derivatives. The hydrochloride salt form carries the systematic name "methyl 2-[(2R)-morpholin-2-yl]acetate;hydrochloride" for the R-enantiomer and "methyl 2-[(2S)-morpholin-2-yl]acetate;hydrochloride" for the S-enantiomer. The racemic mixture without specified stereochemistry is designated as "methyl 2-morpholin-2-ylacetate hydrochloride".

The Chemical Abstracts Service has assigned specific registry numbers to distinguish between different forms of this compound. The hydrochloride salt of the racemic mixture bears the registry number 1187932-65-5. The R-enantiomer hydrochloride salt is catalogued under a separate registry number, reflecting the importance of stereochemical distinction in chemical databases. The S-enantiomer hydrochloride carries the registry number 1352709-58-0. These distinct registry numbers enable precise identification and procurement of specific stereoisomeric forms.

Alternative systematic names found in chemical databases include "2-Morpholineacetic acid, methyl ester, hydrochloride" and "Methyl 2-morpholinylacetate hydrochloride". These naming variations reflect different approaches to describing the same chemical structure while maintaining consistency with International Union of Pure and Applied Chemistry principles.

Molecular Formula and Weight Specifications

The molecular composition of this compound is precisely defined by its elemental constitution and molecular weight characteristics. The hydrochloride salt exhibits the molecular formula C₇H₁₄ClNO₃, incorporating the additional hydrogen and chloride components from the hydrochloric acid salt formation. This formulation reflects the protonated morpholine nitrogen atom complexed with the chloride counterion.

Property Hydrochloride Salt Free Base
Molecular Formula C₇H₁₄ClNO₃ C₇H₁₃NO₃
Molecular Weight 195.64 g/mol 159.18 g/mol
Additional Components HCl (36.46 g/mol) None

The molecular weight of the hydrochloride salt is calculated as 195.64 grams per mole. This represents an increase of 36.46 grams per mole compared to the free base form, which has a molecular weight of 159.18 grams per mole. The weight difference corresponds precisely to the addition of one molecule of hydrochloric acid (hydrogen chloride) during salt formation.

Computational chemistry calculations provide additional molecular descriptors that aid in compound identification. The exact mass of the hydrochloride salt is determined to be 195.066223 atomic mass units. The monoisotopic mass calculations account for the most abundant isotopes of each constituent element, providing precise mass spectrometric identification parameters.

Structural Isomerism and Stereochemical Considerations

The structural complexity of this compound encompasses both constitutional and stereochemical isomerism aspects. The morpholine ring system contains a chiral center at the carbon-2 position, which is directly bonded to the acetate side chain. This stereogenic center gives rise to two enantiomeric forms: the R-configuration and the S-configuration.

The R-enantiomer exhibits the stereochemical descriptor (2R) in its International Union of Pure and Applied Chemistry name, indicating the spatial arrangement of substituents around the chiral carbon follows the R-configuration according to Cahn-Ingold-Prelog priority rules. The corresponding Simplified Molecular-Input Line-Entry System notation for the R-enantiomer is "COC(=O)C[C@@H]1CNCCO1.Cl", where the "@@" symbol indicates the R-stereochemistry.

Conversely, the S-enantiomer displays the (2S) stereochemical descriptor and carries the registry number 1352709-58-0 for its hydrochloride salt form. The International Chemical Identifier key differs between enantiomers, with the R-form showing "LNTJOZNLGYVWSM-FYZOBXCZSA-N" and providing distinct database identification.

Stereoisomer Chemical Abstracts Service Number International Chemical Identifier Key Simplified Molecular-Input Line-Entry System
R-Enantiomer HCl 2845095-54-5 LNTJOZNLGYVWSM-FYZOBXCZSA-N COC(=O)C[C@@H]1CNCCO1.Cl
S-Enantiomer HCl 1352709-58-0 Not specified COC(=O)C[C@H]1CNCCO1.Cl
Racemic Mixture HCl 1187932-65-5 PVCYXJXAUBLSJG-UHFFFAOYSA-N COC(=O)CC1CNCCO1.Cl

The racemic mixture, containing equal proportions of both enantiomers, lacks stereochemical specification in its Simplified Molecular-Input Line-Entry System representation and carries a different International Chemical Identifier key. This distinction is crucial for pharmaceutical applications where enantiomeric purity may influence biological activity.

Salt Formation Mechanism: Protonation at Morpholine Nitrogen

The conversion of methyl 2-(morpholin-2-yl)acetate to its hydrochloride salt occurs through a specific acid-base reaction involving the morpholine nitrogen atom. Morpholine, as a heterocyclic secondary amine, exhibits basic properties due to the lone pair of electrons on the nitrogen atom. The nitrogen atom in the morpholine ring serves as the primary site for protonation when the compound encounters hydrochloric acid.

The morpholine ring system demonstrates a characteristic basicity with a reported pKb value of 5.51 for the parent morpholine compound. This corresponds to a pKa value of approximately 8.49 for the conjugate acid (morpholinium ion), indicating that morpholine derivatives readily accept protons in acidic environments. The electron-withdrawing effect of the ether oxygen in the morpholine ring reduces the basicity compared to simple aliphatic amines, but the nitrogen remains sufficiently nucleophilic to undergo protonation.

During salt formation, the morpholine nitrogen atom accepts a proton from hydrochloric acid, generating a positively charged morpholinium center. The chloride ion serves as the counterion, maintaining overall electrical neutrality in the salt structure. This protonation process can be represented as an equilibrium reaction, although the formation of the hydrochloride salt typically drives the reaction toward completion under appropriate conditions.

The resulting morpholinium chloride structure exhibits enhanced water solubility compared to the free base form, making the hydrochloride salt more suitable for pharmaceutical formulations and aqueous chemical processes. The ionic character of the salt form also influences its crystalline structure, melting point characteristics, and handling properties during chemical synthesis and purification procedures.

The salt formation mechanism demonstrates typical behavior for morpholine derivatives, where the nitrogen atom serves as the exclusive protonation site under normal acidic conditions. The ester functionality remains unaffected during this process, preserving the structural integrity of the acetate group while enhancing the compound's physicochemical properties through ionic interactions.

Properties

IUPAC Name

methyl 2-morpholin-2-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-8-2-3-11-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJOZNLGYVWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745239
Record name Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-65-5
Record name Methyl (morpholin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(morpholin-2-yl)acetate hydrochloride
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Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic route to methyl 2-(morpholin-2-yl)acetate involves the nucleophilic substitution of methyl chloroacetate by morpholine. The nitrogen atom in morpholine acts as a nucleophile attacking the electrophilic carbon in methyl chloroacetate, displacing the chloride ion and forming the ester product. This reaction typically proceeds under mild conditions and can be facilitated by the use of organic solvents such as dimethylformamide (DMF) or acetonitrile to enhance solubility and reaction rate.

Parameter Typical Conditions Notes
Reactants Morpholine, Methyl chloroacetate Equimolar or slight excess of morpholine
Solvent DMF, Acetonitrile, or other polar aprotic solvents Enhances nucleophilicity
Temperature Room temperature to 50 °C Controlled to maintain chirality
Reaction Time Several hours (e.g., 4–24 h) Monitored by TLC or NMR
Yield Moderate to high (typically >70%) Purity depends on reaction conditions

This method preserves the stereochemistry at the morpholine ring's chiral center, yielding the (S)-enantiomer when starting from chiral morpholine.

Alternative Synthetic Routes

Other synthetic methods reported in literature involve multi-step processes that may include:

  • Formation of intermediate amides or esters followed by ring closure to morpholine derivatives.
  • Use of amino acid methyl ester hydrochlorides reacting with azide intermediates under mild conditions to form related ester products with morpholine moieties.

However, these methods are more complex and less commonly employed for direct preparation of methyl 2-(morpholin-2-yl)acetate.

Formation of Methyl 2-(morpholin-2-yl)acetate Hydrochloride

The hydrochloride salt is typically formed by treating the free base ester with hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent such as methanol. This protonates the morpholine nitrogen, increasing the compound’s water solubility and stability.

Parameter Typical Conditions Notes
Starting Material Methyl 2-(morpholin-2-yl)acetate Free base form
Acid Source HCl gas or 20% aqueous HCl Controlled addition to avoid decomposition
Solvent Methanol or ethanol Facilitates dissolution and reaction
Temperature 20–42 °C Mild heating may be applied
Reaction Time 2–20 hours Ensures complete salt formation
Yield High (>85%) Purity >99% achievable

This process is analogous to the preparation of other morpholine-containing hydrochloride salts and benefits from mild conditions that preserve the ester functionality.

Purification and Characterization

After synthesis, the hydrochloride salt is purified by recrystallization from alcohols or by extraction techniques to remove impurities and unreacted starting materials. Analytical techniques such as NMR (1H and 13C), mass spectrometry, and melting point determination confirm structure and purity.

Technique Purpose Typical Results
1H NMR and 13C NMR Structural confirmation Signals consistent with morpholine ring and ester group
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at expected m/z
Melting Point Determination Purity and identity Sharp melting point consistent with literature values
Elemental Analysis Purity assessment Matches theoretical C, H, N percentages

Industrial and Research Considerations

  • The nucleophilic substitution method is straightforward, scalable, and amenable to industrial production due to mild conditions and readily available reagents.
  • Avoidance of harsh reducing agents or high-pressure hydrogenation steps (used in related compound syntheses) makes this process safer and cost-effective.
  • Maintaining stereochemical integrity during synthesis is critical for biological activity, achieved by controlling reaction conditions and using chiral starting materials.
  • The hydrochloride salt form improves compound stability and handling in pharmaceutical applications.

Summary Table of Preparation Methods

Step Methodology Conditions Yield (%) Notes
1. Nucleophilic substitution Morpholine + Methyl chloroacetate DMF, RT–50 °C, 4–24 h 70–90 Preserves chirality
2. Hydrochloride salt formation Treatment with HCl gas or aqueous HCl Methanol, 20–42 °C, 2–20 h >85 Produces stable hydrochloride salt
3. Purification Recrystallization or extraction Alcohol solvents Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(morpholin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(morpholin-2-yl)acetate hydrochloride involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release morpholine, which can then interact with biological targets such as enzymes and receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers of Morpholine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Variation Source
(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride 1217685-44-3 C₇H₁₄ClNO₃ 211.65 Morpholine ring substituted at 3-position
Ethyl 2-(morpholin-2-yl)acetate 503601-25-0 C₉H₁₇NO₃ 187.24 Ethyl ester instead of methyl ester

Key Findings :

  • Substitution at the 2- vs.
  • Ethyl esters (e.g., CAS 503601-25-0) exhibit increased lipophilicity compared to methyl esters, influencing solubility and metabolic stability .

Heterocyclic Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Variation Source
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride 1333933-79-1 C₇H₁₄ClNO₂S 211.7 Sulfur replaces oxygen in morpholine
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride 27594-60-1 C₁₃H₁₇NO₂·HCl 255.7 Pyrrolidine (5-membered ring) replaces morpholine

Key Findings :

  • Thiomorpholine derivatives (e.g., CAS 1333933-79-1) introduce sulfur, enhancing electron density and altering hydrogen-bonding capacity compared to oxygen-containing morpholine .

Substituent Variations on the Acetate Moiety

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Variation Source
Methyl 2-amino-2-phenylacetate hydrochloride 15028-40-7 C₉H₁₂ClNO₂ 201.65 Amino and phenyl groups replace morpholine
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride 141109-13-9 C₉H₁₁Cl₂NO₂ 236.10 Chlorophenyl substituent

Key Findings :

  • Aromatic substituents (e.g., phenyl or chlorophenyl groups) enhance π-π stacking interactions in receptor binding, as seen in CAS 141109-13-9 .
  • Amino groups (e.g., CAS 15028-40-7) introduce basicity, affecting ionization state and pharmacokinetics .

Physicochemical and Application Insights

  • Solubility and Stability : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability. For example, Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride (CAS 1333933-79-1) is supplied as a crystalline solid with a stability of ≥5 years at -20°C .
  • Synthetic Utility : Compounds like Ethyl 2-(morpholin-2-yl)acetate (CAS 503601-25-0) are intermediates in peptide mimetics or prodrug synthesis, leveraging their ester groups for further functionalization .

Biological Activity

Methyl 2-(morpholin-2-yl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparisons with other similar compounds.

Chemical Structure and Properties

This compound possesses a morpholine ring, which is crucial for its biological activity. The molecular formula is C7H14ClNO3C_7H_{14}ClNO_3, with a molecular weight of approximately 179.65 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Antimicrobial and Anticancer Properties : Studies suggest it exhibits both antimicrobial and anticancer activities, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains. The compound's structural features contribute to its ability to penetrate bacterial membranes, leading to cell death.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer activity. Notably, it has been evaluated against several cancer cell lines using the MTT assay to determine cell viability and antiproliferative effects.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
A549 (Lung)7.5
HT-29 (Colon)6.0
Panc-1 (Pancreas)8.0

The compound exhibited a GI50 value comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Case Studies

Several studies have highlighted the efficacy of this compound in cancer research:

  • Study on MCF-7 Cells : A study found that treatment with the compound led to increased apoptosis markers, including elevated levels of caspases and decreased Bcl-2 protein levels, suggesting a mechanism involving apoptosis induction .
  • Multi-targeted Kinase Inhibition : Investigations into the compound's role as a multi-targeted kinase inhibitor revealed its potential to interfere with critical signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Methyl 2-(morpholin-2-yl)acetate can be compared with other morpholine derivatives regarding their biological activities:

Table 2: Comparison of Morpholine Derivatives

Compound NameStructure CharacteristicsBiological Activity
Methyl 2-(4-morpholinyl)acetateMorpholine at position 4Anticancer properties
Ethyl 2-(morpholin-3-yl)acetateMorpholine at position 3Antimicrobial effects
Methyl 2-(piperidin-3-yl)acetatePiperidine ringAnalgesic effects

These comparisons highlight how structural variations can influence the biological activity of morpholine derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-(morpholin-2-yl)acetate hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Answer: The synthesis of morpholinone derivatives often involves reductive amination and coupling reactions. For example, intermediates can be synthesized using sodium cyanoborohydride (NaBH3CN) in methanol with acetaldehyde to form amine adducts, followed by hydrolysis with LiOH in dioxane/water. Final coupling steps may employ HATU and DIPEA in DMF with aniline derivatives (e.g., 4-isopropylaniline) to form target compounds. Optimization includes controlling stoichiometry, reaction time (e.g., overnight for coupling), and solvent selection (e.g., methanol for reductive steps). Monitoring via TLC or LC-MS is critical for intermediate purification .

Q. Which analytical techniques are most effective for verifying the structural integrity and purity of this compound?

  • Answer: Key techniques include:

  • HPLC with UV/Vis detection : To assess purity against pharmacopeial reference standards (e.g., EP impurities cataloged in pharmaceutical guidelines).
  • NMR spectroscopy : ¹H/¹³C NMR for confirming proton environments and stereochemistry (e.g., morpholine ring protons at δ 3.5–4.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ or [M-Cl]+ adducts).
  • X-ray powder diffraction (XRPD) : For crystalline form identification. Cross-validation using multiple methods minimizes false positives .

Q. What handling and storage protocols are critical to maintaining the stability of this compound in research settings?

  • Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to light, moisture, or high temperatures (>25°C). Use desiccants in storage areas. During handling, employ personal protective equipment (PPE) including nitrile gloves and fume hoods to minimize inhalation risks. Contamination risks are mitigated by using glassware pre-rinsed with anhydrous solvents .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve ambiguities in the molecular configuration of this compound?

  • Answer: SHELX programs (e.g., SHELXL for refinement) enable high-resolution crystallographic analysis. Steps include:

Data collection : Use synchrotron radiation or Cu-Kα sources for high-intensity diffraction.

Structure solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.

Refinement : Iterative cycles in SHELXL with restraints for bond lengths/angles.
The morpholine ring puckering and ester group orientation can be validated via electron density maps. SHELX’s robustness with twinned data is advantageous for challenging crystals .

Q. What advanced strategies are employed to address contradictions in impurity profiling data across different analytical platforms?

  • Answer: Discrepancies arise from method-specific detection limits (e.g., HPLC vs. NMR sensitivity). Mitigation involves:

  • Orthogonal methods : Combine HPLC-UV (for quantitation) with LC-MS/MS (structural elucidation of impurities).
  • Reference standards : Use EP-certified impurities (e.g., methyl mandelate derivatives) to calibrate retention times and fragmentation patterns.
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to validate impurity pathways. Statistical tools like principal component analysis (PCA) help correlate datasets .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

  • Answer: Focus on modifying:

  • Morpholine ring substituents : Introduce methyl/isopropyl groups at the 5- or 6-position to assess steric effects (see Scheme 2 in synthetic protocols).
  • Ester group replacement : Substitute methyl with ethyl or cyclopentyl esters to study lipophilicity impacts.
  • Amide derivatives : Synthesize acetamide analogs (e.g., 2-cyclopentylacetamide) to probe hydrogen-bonding interactions.
    Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) can correlate structural changes with activity trends .

Methodological Notes

  • Crystallographic Validation : SHELX requires high-quality diffraction data (resolution <1.0 Å) for reliable refinement. Twinning parameters (TWIN/BASF) must be optimized for morpholine-containing compounds .
  • Impurity Thresholds : EP guidelines recommend impurity levels <0.15% for unidentified species and <0.10% for total impurities in APIs .
  • SAR Experimental Design : Include positive/negative controls (e.g., unmodified parent compound) and triplicate runs to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(morpholin-2-yl)acetate hydrochloride
Reactant of Route 2
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Methyl 2-(morpholin-2-yl)acetate hydrochloride

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